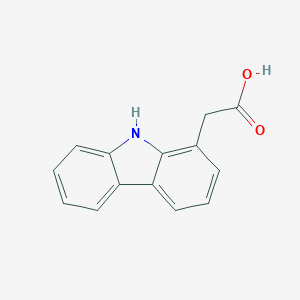

Carbazole-1-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-carbazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-7,15H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYTORIICEPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC(=C3N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156842 | |

| Record name | Carbazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131023-43-3 | |

| Record name | Carbazole-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131023433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-carbazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Carbazole 1 Acetic Acid and Its Analogs

Classical and Contemporary Approaches to Carbazole (B46965) Nucleus Formation

The formation of the carbazole skeleton can be achieved through several established and modern synthetic routes, each with its own advantages and limitations.

Borsche–Drechsel Cyclization Pathways

The Borsche–Drechsel cyclization is a classical method for the synthesis of tetrahydrocarbazoles, which can then be aromatized to yield the corresponding carbazoles. nih.gov This reaction involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones. nih.gov First described by Drechsel in 1888 and further developed by Borsche in 1908, this pathway is a cornerstone in carbazole synthesis. nih.gov

The process typically begins with the condensation of a phenylhydrazine (B124118) with cyclohexanone to form a cyclohexanone phenylhydrazone. nih.govclockss.org This intermediate then undergoes an acid-catalyzed rearrangement, similar to the Fischer indole (B1671886) synthesis, to produce a 1,2,3,4-tetrahydrocarbazole. nih.govorgsyn.org The final step involves the oxidation of the tetrahydrocarbazole to the fully aromatic carbazole. clockss.org A common modification involves a one-pot reaction in acetic acid, combining the condensation and cyclization steps. clockss.org

| Starting Materials | Key Reagents | Product | Reference |

| Phenylhydrazine, Cyclohexanone | Acid (e.g., HCl, Acetic Acid) | 1,2,3,4-Tetrahydrocarbazole | nih.govorgsyn.org |

| Cyclohexanone phenylhydrazone | Acid | 1,2,3,4-Tetrahydrocarbazole | nih.gov |

| 1,2,3,4-Tetrahydrocarbazole | Oxidizing agent (e.g., red lead) | Carbazole | clockss.org |

Bucherer Carbazole Synthesis

The Bucherer carbazole synthesis, reported by Hans Theodor Bucherer, is another classical method that utilizes naphthols and aryl hydrazines in the presence of sodium bisulfite to form carbazoles. lmaleidykla.ltgoogle.comresearchgate.net This reaction is particularly useful for the synthesis of benzo[a]carbazoles. The reaction proceeds via the formation of an intermediate arylhydrazone, which then cyclizes. asianpubs.orggoogle.com

| Starting Materials | Key Reagents | Product | Reference |

| Naphthol, Aryl hydrazine | Sodium bisulfite | Carbazole derivative | lmaleidykla.ltgoogle.com |

Graebe–Ullmann Reaction Strategies

The Graebe–Ullmann reaction provides a direct route to carbazoles from 1-aryl-1,2,3-benzotriazoles. scholarsresearchlibrary.com In this reaction, an N-phenyl-1,2-diaminobenzene is first diazotized to form a 1,2,3-triazole intermediate. clockss.org This triazole is thermally unstable and, upon heating, extrudes nitrogen gas to generate a diradical species that subsequently cyclizes to form the carbazole ring system in high yield. clockss.orgpsu.edu This method has been extended to the synthesis of carbolines, which are structural analogs of carbazoles. psu.edu

| Starting Material | Conditions | Product | Reference |

| N-phenyl-1,2-diaminobenzene | Diazotization, then heating | Carbazole | clockss.orgscholarsresearchlibrary.com |

| 1-Aryl-1,2,3-benzotriazole | Heating | Carbazole | psu.edu |

Transition Metal-Catalyzed Coupling Reactions for Carbazole Scaffolds

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions as powerful tools for the construction of complex molecules, including carbazoles. wikipedia.org These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods. derpharmachemica.com

Catalytic systems employing metals such as palladium, rhodium, copper, and iron have been developed for the synthesis and functionalization of carbazoles. wikipedia.orgepo.org These reactions can involve C-H activation, cross-coupling reactions, and tandem processes. wikipedia.orgderpharmachemica.com For instance, palladium-catalyzed C-H activation has emerged as a particularly effective strategy for the direct functionalization of the carbazole nucleus. wikipedia.org Similarly, palladium catalysts can be used in tandem reactions, such as a Suzuki-Miyaura coupling followed by an intramolecular C-N bond formation, to construct the carbazole skeleton. lmaleidykla.lt

| Catalyst | Reaction Type | Starting Materials | Product | Reference |

| Palladium | C-H activation/functionalization | Carbazole, various coupling partners | Functionalized carbazoles | wikipedia.orgepo.org |

| Rhodium | C-H activation/alkylation | Carbazole, activated carbonyls | C1-alkylated carbazoles | orgsyn.org |

| Copper | Intramolecular oxidative C-N coupling | Benzenesulfonamide-substituted biphenyl | Carbazole | lmaleidykla.lt |

| Palladium | Suzuki-Miyaura coupling and intramolecular amination | N-substituted aminophenylboronic ethers, o-dihalogenated benzenes | N-substituted asymmetric carbazoles | lmaleidykla.lt |

Lewis Acid-Mediated Annulation and Functionalization Reactions

Lewis acid-catalyzed reactions provide another modern and efficient avenue for the synthesis of carbazole derivatives. nih.gov These reactions often proceed through cascade or domino processes, allowing for the rapid construction of complex molecular architectures from simple starting materials. clockss.org

One notable example is the dehydrative [3+3]-annulation of benzylic alcohols and propargylic alcohols, which yields polysubstituted carbazoles. clockss.org This reaction is presumed to proceed through a cascade involving a Friedel–Crafts-type allenylation, a 1,5-hydride shift, a 6π-electrocyclization, and a Wagner–Meerwein rearrangement. clockss.org Another approach involves the [3+3] annulation of donor-acceptor cyclopropanes with indonyl alcohols, providing access to a variety of substituted carbazoles. googleapis.com

| Lewis Acid | Reaction Type | Starting Materials | Product | Reference |

| Yb(OTf)₃ | Dehydrative [3+3]-annulation | Benzylic alcohols, Propargylic alcohols | Polysubstituted carbazoles | clockss.org |

| Not specified | [3+3] Annulation | Donor-acceptor cyclopropanes, Indonyl alcohols | Substituted tetrahydrocarbazoles | googleapis.com |

Targeted Synthesis of Carbazole-1-acetic Acid and Isomers

The synthesis of this compound and its isomers often involves the initial construction of a suitably substituted carbazole nucleus, followed by the introduction or modification of the acetic acid side chain.

A reported synthesis of 9H-Carbazole-1-carboxylic acid involves a Suzuki coupling followed by a Cadogan reductive cyclization. derpharmachemica.com This multi-step synthesis starts from 3-bromobenzoic acid methyl ester. derpharmachemica.com The key steps involve the formation of a boronic ester, a Suzuki-Miyaura cross-coupling with 2-bromonitrobenzene, and a final reductive cyclization using triphenylphosphine (B44618) to yield a mixture of 9H-Carbazole-1-carboxylic acid methyl ester and 9H-Carbazole-3-carboxylic acid methyl ester, which are then hydrolyzed to the corresponding carboxylic acids. derpharmachemica.com

| Starting Material | Key Steps | Product(s) | Reference |

| 3-Bromobenzoic acid methyl ester | Borylation, Suzuki-Miyaura coupling, Cadogan reductive cyclization, Hydrolysis | 9H-Carbazole-1-carboxylic acid, 9H-Carbazole-3-carboxylic acid | derpharmachemica.com |

Another approach to this compound involves the direct functionalization of the carbazole core. For example, a Friedel-Crafts acylation of carbazole with chloroacetic acid in the presence of aluminum chloride can yield this compound. Directed C-H activation using a rhodium catalyst and a pyrimidine (B1678525) directing group allows for the regioselective installation of an acetic acid side chain at the C1 position.

A systematic route for the synthesis of carbazole-9-acetic acid has also been described, proceeding through several intermediates including 1,2,3,4-tetrahydrocarbazole-9-acetic acid and 1,2-dihydrocarbazole-9-acetic acid. asianpubs.org

Direct Synthesis Routes

The direct synthesis of this compound can be challenging, with multi-step procedures often being necessary. One documented approach to a related isomer, carbazole-9-acetic acid, involves a systematic route starting from cyclohexanone and 1-phenylhydrazino-acetic acid. asianpubs.org This reaction forms 1,2,3,4-tetrahydrocarbazole-9-acetic acid, which is then subjected to bromination followed by dehydrobromination to yield the final aromatic carbazole-9-acetic acid. asianpubs.org A similar strategy could potentially be adapted for the synthesis of the C-1 isomer.

Another relevant precursor is 1,2,3,4-tetrahydrothis compound, the preparation of which has been described in the literature. google.com The aromatization of this tetrahydrocarbazole derivative would lead to the desired this compound. This can be achieved through dehydrogenation, for instance, using palladium on charcoal in a suitable solvent. thieme-connect.de

A rhodium-catalyzed C-H activation has also been reported to install an acetic acid side chain at the C1 position of carbazoles bearing a pyrimidine directing group, achieving high regioselectivity.

Photolytic Degradation Pathways Leading to this compound

This compound and its derivatives can be formed through the photolytic degradation of more complex molecules, a process of significant environmental and pharmaceutical relevance. For instance, the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) has been shown to undergo photodegradation to form carbazole derivatives. researchgate.netresearchgate.net Upon exposure to sunlight, particularly UV radiation, diclofenac can undergo an intramolecular cyclization. This process involves the elimination of the chlorine atoms and the formation of a new carbon-carbon bond, leading to the carbazole scaffold. researchgate.net

Specifically, the initial photoproduct of diclofenac degradation is often 8-chlorothis compound. researchgate.netmdpi.com This intermediate can then undergo further photodegradation, where the remaining chlorine atom is removed, to yield this compound. researchgate.netresearchgate.net The formation of this compound from diclofenac has been noted to be more prevalent in the presence of a hydrogen source, such as methanol. researchgate.net

Similarly, the anticonvulsant drug carbamazepine (B1668303) can also degrade under photolytic conditions to produce various by-products, including acridine. nih.govpolimi.it While the direct formation of this compound from carbamazepine is less commonly reported, the degradation pathways highlight the inherent stability of the carbazole nucleus and its potential to be formed from related structures under the influence of light. nih.govpolimi.it

| Precursor | Photolytic Product | Reference |

| Diclofenac | 8-Chlorothis compound | researchgate.netmdpi.com |

| 8-Chlorothis compound | This compound | researchgate.netresearchgate.net |

| Carbamazepine | Acridine and other degradation products | nih.govpolimi.it |

Synthetic Strategies for Functionalized Carbazole Acetic Acid Derivatives

The functionalization of the carbazole acetic acid framework is crucial for tailoring its properties for specific applications. A variety of synthetic strategies have been developed to introduce different functional groups onto the carbazole nucleus.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental methods for modifying the carbazole structure. The nitrogen atom of the carbazole ring is a common site for alkylation, and this can be achieved using various alkyl halides under basic conditions. researchgate.net For instance, N-alkylation of carbazole can be performed using alkyl halides in the presence of a base like potassium carbonate, sometimes under microwave irradiation to accelerate the reaction. researchgate.net

Friedel-Crafts acylation is another powerful tool for introducing acyl groups onto the carbazole ring, typically at the 3 and 6 positions, which are electronically activated. thieme-connect.dersc.org This reaction is usually carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum trichloride. researchgate.netrsc.org For example, the acylation of carbazole with glutaric anhydride has been reported to yield 5-(9H-carbazol-9-yl)-5-oxopentanoic acid. researchgate.net These acylation reactions provide a versatile entry point for further functionalization.

| Reaction Type | Reagents | Position of Functionalization | Reference |

| N-Alkylation | Alkyl halides, Potassium carbonate | N-9 | researchgate.net |

| Friedel-Crafts Acylation | Acyl chlorides/anhydrides, AlCl3 | C-3, C-6 | thieme-connect.deresearchgate.netrsc.org |

Halogenation and Cyano-Functionalization

The introduction of halogen atoms onto the carbazole ring provides a handle for further transformations, such as cross-coupling reactions. Bromination of the carbazole core at the 3 and 6 positions can be readily achieved using N-bromosuccinimide (NBS). nsf.gov Iodination can also be performed using reagents like Barluenga's reagent (IPy2BF4) with a copper catalyst. researchgate.net

The introduction of a cyano group can also be a valuable synthetic modification. While direct cyanation of the carbazole acetic acid core is not extensively documented, the compatibility of the cyano group in the synthesis of carbazole derivatives has been demonstrated. For instance, palladium-catalyzed cyclization methods for forming carbazoles have been shown to tolerate the presence of cyano groups. nih.gov Furthermore, carbazole aldehydes can be converted to vinyl cyanides through Knoevenagel condensation with malononitrile, which can then potentially be further transformed.

| Functionalization | Reagents | Position(s) | Reference |

| Bromination | N-Bromosuccinimide (NBS) | C-3, C-6 | nsf.gov |

| Iodination | Barluenga's reagent (IPy2BF4), Copper catalyst | C-3, C-6 | researchgate.net |

| Cyano-functionalization | (via Knoevenagel) Malononitrile | (from aldehyde) | N/A |

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex functionalized carbazole derivatives. The Stille cross-coupling reaction, which involves the coupling of an organostannane with an organic halide, has been successfully employed to synthesize carbazole monomers bearing acetic acid functionalities. x-mol.combohrium.commetu.edu.trbohrium.commetu.edu.tr This method allows for the introduction of various aryl and heteroaryl groups onto the carbazole core.

The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is another powerful technique. It has been used to synthesize carbazole-based dyes with extended π-conjugation by linking ethynyl-containing fragments to the carbazole scaffold. rsc.orgresearchgate.net These reactions are crucial for developing materials with specific optical and electronic properties.

| Cross-Coupling Reaction | Key Reagents | Application Example | Reference |

| Stille Coupling | Organostannane, Pd catalyst | Synthesis of 2-(3,6-bis(2,3-dihydrothieno[3,4-b] nih.govgazi.edu.trdioxin-5-yl)-9H-carbazol-9-yl)acetic acid | x-mol.combohrium.commetu.edu.trbohrium.commetu.edu.tr |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Synthesis of carbazole-based dyes with ethynyl (B1212043) linkages | rsc.orgresearchgate.net |

Knoevenagel Condensation for Extended Conjugation

The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds and extending the π-conjugated system of carbazole derivatives. rsc.orgresearchgate.netfrontiersin.orgumich.eduuow.edu.auresearchgate.net This reaction typically involves the condensation of a carbazole aldehyde with an active methylene (B1212753) compound, such as cyanoacetic acid or malononitrile, in the presence of a basic catalyst like piperidine. rsc.orgresearchgate.net

This methodology has been instrumental in the synthesis of carbazole-based dyes and functional materials. For example, reacting a formyl-carbazole derivative with cyanoacetic acid leads to the formation of a carbazole-based acrylic acid, which can serve as an anchor group in dye-sensitized solar cells. rsc.orgresearchgate.netfrontiersin.org The extended conjugation achieved through this method often results in a red-shift of the absorption and emission spectra of the molecule. frontiersin.org

| Reactants | Catalyst | Product Type | Reference |

| Carbazole aldehyde, Cyanoacetic acid | Piperidine | Carbazole-based acrylic acid | rsc.orgresearchgate.netfrontiersin.org |

| Carbazole aldehyde, Malononitrile | Piperidine | Carbazole-based vinyl cyanide | N/A |

| Carbazole aldehyde, 2-methyl-1,3-benzoxazole | Basic catalyst | Carbazole with benzoxazole (B165842) units | umich.edu |

Electropolymerization Techniques for Carbazole Acetic Acid Monomers

Electropolymerization is a technique used to deposit a polymer film onto a conductive surface through an electrochemical process. mdpi.com For carbazole and its derivatives, this typically involves anodic oxidation to form a polymer. mdpi.com The general mechanism for carbazole electropolymerization begins with the oxidation of the carbazole monomer to create an unstable cationic radical. mdpi.comnih.gov This radical then couples with another, typically at the 3 and 6 positions of the carbazole ring, to form a dimer which then continues to grow into a polymer chain that deposits on the electrode surface. mdpi.comnih.gov

The electropolymerization of 2-(9H-carbazol-9-yl)acetic acid (CzA), an isomer of this compound, has been successfully demonstrated. mdpi.comjournalajacr.comresearchgate.net Thin films of poly(2-(9H-carbazol-9-yl)acetic acid) have been formed on platinum (Pt) and indium tin oxide (ITO) electrodes via oxidative electropolymerization. journalajacr.comresearchgate.net The process is typically performed using cyclic voltammetry in an acetonitrile (B52724) (ACN) solution containing the CzA monomer and a supporting electrolyte, such as lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF4). mdpi.comjournalajacr.com

Studies have shown that the oxidation potential for the CzA monomer is higher than that of unsubstituted carbazole (Cz). mdpi.com For example, in one study, the oxidation peak potential for CzA was observed at +1.5 V/SCE, compared to +1.1 V/SCE for Cz under identical conditions. mdpi.com The resulting poly(2-(9H-carbazol-9-yl)acetic acid) film is often soluble in common organic solvents like DMSO, THF, and NMP. journalajacr.comresearchgate.net These polymer films also exhibit interesting electrochromic properties, showing a distinct color change between their neutral and oxidized states. For instance, poly(2-(9H-carbazol-9-yl)acetic acid) film appears highly transparent in its neutral state and green in its oxidized state. journalajacr.com The conductivity and molecular weight of the polymer can also be characterized, with one study reporting a conductivity of 4.3 x 10⁻² S/cm and a weight average molecular weight of 130,900 g/mol for the synthesized polymer. journalajacr.comresearchgate.net

Table 2: Research Findings on Electropolymerization of 2-(9H-carbazol-9-yl)acetic acid (CzA)

| Parameter | Finding | Source(s) |

|---|---|---|

| Monomer | 2-(9H-carbazol-9-yl)acetic acid (CzA) | mdpi.com, journalajacr.com, researchgate.net |

| Technique | Cyclic Voltammetry / Oxidative Electropolymerization | mdpi.com, journalajacr.com |

| Electrodes Used | Platinum (Pt), Indium Tin Oxide (ITO) | mdpi.com, journalajacr.com |

| Solvent / Electrolyte | Acetonitrile (ACN) / LiClO₄ or TBABF4 | mdpi.com, journalajacr.com |

| Oxidation Potential | +1.5 V/SCE | mdpi.com |

| Polymer Formed | Poly(2-(9H-carbazol-9-yl)acetic acid) | journalajacr.com, researchgate.net |

| Polymer Properties | Soluble in DMSO, THF, NMP; electrochromic (transparent to green) | journalajacr.com |

| Polymer Conductivity | 4.3 x 10⁻² S/cm | journalajacr.com, researchgate.net |

| Polymer Molecular Weight | 130,900 g/mol (Weight Average) | journalajacr.com |

Structural Diversification and Derivative Synthesis

Modifications on the Carbazole (B46965) Nitrogen (N-Substitution)

The nitrogen atom of the carbazole ring is a primary site for chemical modification, offering a straightforward approach to introduce a wide array of functional groups. These N-substitutions can significantly influence the molecule's solubility, electronic properties, and biological activity. Common modifications include N-alkylation, N-acylation, and the introduction of various aryl and heterocyclic moieties.

N-alkylation is a fundamental transformation for carbazole derivatives. For instance, carbazole can be reacted with dibromoalkanes (such as 1,3-dibromopropane, 1,4-dibromobutane, or 1,5-dibromopentane) in the presence of a base like sodium hydroxide (B78521) to yield N-alkylbromide substituted carbazoles nih.gov. These intermediates can then be further functionalized. A series of novel 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines were synthesized starting from carbazole's reaction with ethyl chloroacetate (B1199739) to form ethyl 2-(9H-carbazole-9-yl)acetate researchgate.net.

N-acylation of carbazoles is another common strategy. This can be achieved by reacting the carbazole with acyl chlorides or anhydrides researchgate.netbeilstein-journals.org. For example, acetylation with acetic anhydride (B1165640) yields the N-acetylated product researchgate.net. More complex N-acyl carbazoles can be synthesized from cyclic diaryliodonium salts and various amides in the presence of a copper catalyst beilstein-journals.org.

The introduction of more complex substituents on the nitrogen atom has also been explored. For example, N-substituted carbazole-imidazole hybrids have been prepared by alkylating imidazole (B134444) derivatives with N-alkyl bromide substituted carbazoles nih.gov. Furthermore, a series of N-substituted derivatives of 2,3,4,4a,9,13c-hexahydro-7-isopropyl-1,4a-dimethyl-1H-dibenzo[a,c]carbazole-1-carboxylic acid methyl esters have been synthesized and evaluated for their antimicrobial activity mdpi.com.

Table 1: Examples of N-Substitution Reactions on Carbazole Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

| Carbazole | Dibromoalkane, NaOH | N-alkylbromide substituted carbazole | nih.gov |

| Carbazole | Ethyl chloroacetate | Ethyl 2-(9H-carbazole-9-yl)acetate | researchgate.net |

| Carbazole | Acetic anhydride | N-acetylated carbazole | researchgate.net |

| Cyclic diaryliodonium salt | Amide, Cu(I) catalyst | N-acyl carbazole | beilstein-journals.org |

| N-alkyl bromide substituted carbazole | Imidazole derivative | N-substituted carbazole-imidazole hybrid | nih.gov |

Substitution Patterns on the Aromatic Rings

Modification of the aromatic rings of the carbazole nucleus allows for the introduction of a wide range of substituents, which can modulate the electronic and steric properties of the molecule. Various synthetic methodologies have been developed to achieve regioselective functionalization of the carbazole skeleton.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing substituents onto the aromatic rings. For instance, the Suzuki-Miyaura coupling can be employed to form carbon-carbon bonds. A method for synthesizing 1- and 3-carboxylic acid carbazoles involves a selective Suzuki coupling between aryl bromides and aryl boronic esters, followed by a Cadogan reductive cyclization derpharmachemica.com. This approach offers regioselective installation of substituents.

C-H activation is another efficient strategy for the functionalization of carbazoles. Palladium-catalyzed intramolecular C-H activation has been used to synthesize functionalized carbazoles nih.gov. The use of directing groups can control the regioselectivity of these reactions. For example, a pyridyl directing group at the nitrogen atom can direct acylation to the C1 and C8 positions of the carbazole ring chim.it.

Halogenation of the carbazole ring provides useful intermediates for further derivatization. For example, 1,2,3,4-tetrahydrocarbazole-9-acetic acid can be brominated with N-bromosuccinimide to yield 4-bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid asianpubs.org. The introduction of chlorine substituents has also been studied, and their effect on the electrochemical and optical properties of carbazole dyes has been investigated nih.gov.

The synthesis of substituted carbazoles can also be achieved through cyclization reactions of appropriately substituted precursors. For example, substituted carbazoles can be constructed from 3-triflato-2-pyrones and alkynyl anilines, allowing for complicated and sterically congested substitution patterns with complete control of regiochemistry oregonstate.edu.

Table 2: Methods for Aromatic Ring Substitution on Carbazole Derivatives

| Method | Reagents/Catalyst | Position(s) Functionalized | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl bromide, Aryl boronic ester, Pd catalyst | 1 and 3 | Carboxylic acid carbazoles | derpharmachemica.com |

| C-H Acylation | Aromatic/aliphatic aldehydes, Pd catalyst, Pyridyl directing group | 1 and 8 | Acylated carbazoles | chim.it |

| Bromination | N-bromosuccinimide | 4 (on tetrahydrocarbazole) | Bromo-substituted carbazole | asianpubs.org |

| Cycloaddition | 3-triflato-2-pyrone, Alkynyl aniline | Various | Substituted carbazoles | oregonstate.edu |

Heterocyclic Ring Fusions with Carbazole Derivatives

Fusing additional heterocyclic rings to the carbazole framework creates extended, rigid, and often planar polycyclic aromatic systems with unique electronic and photophysical properties. These fused-ring carbazole derivatives have garnered significant interest for their applications in organic electronics.

A versatile method for preparing aza[n]helicenes and other fused systems involves a multi-step synthetic sequence starting from commercially available 2,3-dihaloazines beilstein-journals.orgbeilstein-journals.orgnih.gov. This approach has been used to synthesize novel carbazole-based researchgate.nethelicenes fused with azine rings such as pyridine, pyrazine, or quinoxaline (B1680401) beilstein-journals.orgbeilstein-journals.orgnih.gov. The synthesis typically involves Sonogashira or Suzuki coupling followed by an electrophilic cyclization.

Lewis acid-catalyzed annulation reactions provide another route to fused carbazole derivatives. For example, the annulation of 2-bromomethylindoles with electron-rich heteroarenes in the presence of Zn(OTf)2 can lead to the formation of benzo[b]ring fused annulated carbazole derivatives rsc.org. Similarly, BF3·OEt2 can mediate the domino reaction of bis-diacetoxymethyl substituted aryl and heteroaryl compounds to yield 5-aryl substituted carbazole derivatives rsc.org.

Gold-catalyzed cyclization of 1-(indol-2-yl)-3-alkyn-1-ols has been reported to form a fused benzene (B151609) ring, leading to a series of carbazole analogs in good yields rsc.org. The Scholl reaction, an oxidative coupling, has been used to synthesize new carbazole-fused polycyclic aromatics, including N-containing aromatic bowls, by promoting carbon-carbon bond formation at specific positions on the carbazole unit nih.gov.

Table 3: Synthetic Strategies for Heterocyclic Ring Fusions with Carbazole Derivatives

| Method | Key Reagents/Catalysts | Fused Ring System | Reference |

| Multi-step sequence | 2,3-Dihaloazines, Pd catalyst | Azine-fused researchgate.nethelicenes | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Lewis acid-catalyzed annulation | 2-Bromomethylindoles, Zn(OTf)2 | Benzo[b]ring fused carbazoles | rsc.org |

| Gold-catalyzed cyclization | 1-(Indol-2-yl)-3-alkyn-1-ols, AuCl3 | Benzene-fused carbazoles | rsc.org |

| Scholl reaction | Carbazole precursors, Oxidizing agent | Fused polycyclic aromatics | nih.gov |

Conjugation with π-Systems and Donor-Acceptor Architectures

The integration of carbazole-1-acetic acid into extended π-conjugated systems and the creation of donor-acceptor (D-A) architectures are key strategies for developing materials with tailored optoelectronic properties. The electron-donating nature of the carbazole unit makes it an excellent component in such systems.

Carbazole-based D-A compounds can be synthesized by coupling the carbazole donor with a suitable electron acceptor. For instance, carbazole-based D-A compounds have been prepared where the carbazole donor is linked to a diphenylfumaronitrile acceptor core acs.org. The modification of the carbazole unit, such as at the 3- and 6-positions, allows for the tuning of the optical properties of these D-A molecules acs.org.

The synthesis of carbazole-triazine based donor-acceptor porous organic frameworks (POFs) has been reported. In these materials, the carbazole-based electron donor and a triazine-based electron acceptor are incorporated to stabilize the charge transfer state rsc.org. The distance between the donor and acceptor can be systematically varied to tune the photoredox properties rsc.org.

Donor-acceptor dyes based on a carbazole donor and a cyanoacrylate acceptor linked by a thiophene (B33073) bridge have been studied. Extending the length of the thiophene bridge allows for the systematic red-shifting of the lowest energy transition, demonstrating a method for tuning the absorption properties nih.gov.

The synthesis of D-A-D compounds comprising a central acceptor core, such as dibenzo[a,j]phenazine, and two carbazole-derived donors has been reported. Slight structural modifications of the donor unit can lead to significant changes in the physicochemical properties of these triads nih.gov.

Table 4: Examples of Carbazole-Based Donor-Acceptor Architectures

| Donor | Acceptor | Linker/Architecture | Application/Property Studied | Reference |

| Carbazole | Diphenylfumaronitrile | Direct linkage | Fluorescent organic nanoparticles | acs.org |

| Carbazole | Triazine | Porous Organic Framework | Photocatalysis | rsc.org |

| Carbazole | Cyanoacrylate | Thiophene bridge | Donor-acceptor dyes | nih.gov |

| Carbazole derivative | Dibenzo[a,j]phenazine | D-A-D triad | Photophysical properties | nih.gov |

Advanced Characterization Techniques in Carbazole 1 Acetic Acid Research

Spectroscopic Analysis (NMR, IR, UV-Vis, MS, HRMS)

Spectroscopic methods are fundamental to confirming the identity and purity of Carbazole-1-acetic acid, as well as elucidating its electronic structure.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to confirm the molecular structure of 2-(9H-carbazol-1-yl)acetic acid. chemicea.com The spectrum is expected to show distinct signals corresponding to the aromatic protons on the carbazole (B46965) ring, the methylene (B1212753) (-CH₂) protons of the acetic acid group, the acidic proton of the carboxyl group (-COOH), and the amine proton (-NH) of the carbazole moiety.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands: a broad O-H stretching band for the carboxylic acid group (typically in the 2500-3300 cm⁻¹ region), a sharp C=O (carbonyl) stretching vibration (around 1700 cm⁻¹), N-H stretching from the carbazole ring (near 3400 cm⁻¹), and multiple peaks corresponding to aromatic C-H and C=C bond vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption properties of this compound are studied using UV-Vis spectroscopy. Like other carbazole derivatives, its spectrum is characterized by multiple absorption bands in the ultraviolet region, typically between 240 nm and 365 nm. rsc.org These absorptions arise from π-π* and n-π* electronic transitions within the conjugated carbazole ring system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Mass spectrometry is employed to determine the compound's molecular weight and fragmentation pattern, confirming its elemental composition. Standard liquid chromatography-mass spectrometry (LCMS) is used to verify the molecular structure. chemicea.com High-Resolution Mass Spectrometry provides the exact mass of the molecule, which is a critical parameter for unambiguous identification. The theoretically computed monoisotopic mass of this compound is 225.078978594 Da. nih.gov

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | lgcstandards.com |

| Molecular Weight | 225.243 g/mol | lgcstandards.com |

| Accurate Mass | 225.079 Da | lgcstandards.com |

| Monoisotopic Mass | 225.078978594 Da | nih.gov |

X-Ray Diffraction for Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid state. This technique can reveal bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. However, detailed single-crystal X-ray diffraction studies for this compound (CAS 131023-43-3) are not widely available in the published literature.

Electrochemical Characterization (Cyclic Voltammetry, Spectroelectrochemistry)

Electrochemical techniques are vital for understanding the redox behavior of this compound, which is crucial for its potential use in electronic devices, sensors, or as a component in conductive materials. Cyclic voltammetry (CV) would be used to determine the oxidation and reduction potentials of the molecule, providing insight into the stability of its charged species and the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical measurements, would allow for the characterization of the electronic absorption spectra of the species generated at different potentials. Despite the known electroactivity of the carbazole moiety, specific experimental studies detailing the cyclic voltammetry and spectroelectrochemical properties of this compound are not extensively reported in peer-reviewed literature.

Thermal Analysis (Differential Scanning Calorimetry)

Thermal analysis techniques are used to characterize the material's properties as a function of temperature. Differential Scanning Calorimetry (DSC) is particularly useful for identifying thermal transitions such as melting, crystallization, and decomposition. For this compound, thermal analysis indicates a melting point above 190°C, at which point the compound begins to decompose. boropharm.com This thermal stability limit is a critical parameter for processing and for determining the operational range of any device incorporating this material.

Table 2: Thermal Properties of this compound

| Property | Value | Source |

| Melting Point | >190°C (decomposes) | boropharm.com |

Surface and Interfacial Analysis (Atomic Force Microscopy, Quartz Crystal Microbalance)

Surface and interfacial analysis techniques are employed when this compound is studied as a thin film, as a self-assembled monolayer, or as a component in a larger assembly.

Atomic Force Microscopy (AFM): AFM can provide nanoscale topographical images of surfaces coated with this compound. This would be useful for assessing the quality of thin films, determining surface roughness, and observing the morphology of molecular aggregates.

Quartz Crystal Microbalance (QCM): QCM is a highly sensitive mass-sensing technique that can detect the adsorption of molecules onto a surface in real-time. It could be used to study the kinetics of film formation or the binding of this compound to a specific substrate from the solution or gas phase.

Currently, specific studies utilizing AFM or QCM for the direct characterization of this compound surfaces or films are not extensively documented in the scientific literature.

Biological and Pharmacological Research of Carbazole 1 Acetic Acid Derivatives

Antimicrobial Activity Investigations

The carbazole (B46965) nucleus is a key pharmacophore that imparts significant antimicrobial properties. Researchers have synthesized and evaluated a multitude of carbazole-1-acetic acid derivatives, demonstrating their potential to combat various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Studies

Derivatives of this compound have shown promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications to the carbazole ring system can lead to compounds with potent efficacy. For instance, certain carbazole-based compounds have exhibited inhibitory activity against Bacillus subtilis and Escherichia coli at concentrations ranging from 31.25 to 250 μg/ml nih.gov.

Notably, some carbazole derivatives have shown greater activity against the Gram-positive bacterium Bacillus subtilis than the antibiotic amoxicillin (B794) nih.gov. The introduction of various functional groups onto the carbazole scaffold has been a key strategy in developing novel antibacterial agents. For example, carbazole derivatives incorporating aminoguanidine (B1677879) or dihydrotriazine moieties have demonstrated potent antibacterial activities, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/ml against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govmdpi.com. Specifically, compounds designated as 8f and 9d were identified as having the most potent inhibitory activities, with MICs between 0.5 and 2 µg/ml nih.gov.

Further research into N-substituted carbazoles has revealed that the introduction of an imidazole (B134444) moiety can enhance antibacterial efficacy against a panel of bacteria including S. aureus, B. subtilis, E. coli, and MRSA, with MIC values ranging from 1 to 8 µg/mL nih.gov. The lipophilic character of some of these derivatives is thought to facilitate their passage across microbial biological membranes, thereby inhibiting their growth nih.gov.

Table 1: Antibacterial Activity of Selected Carbazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/Concentration) | Reference |

| Carbazole-based compounds 1a, 2a, 2b | Bacillus subtilis | 31.25 µg/ml | nih.gov |

| Amoxicillin (Reference) | Bacillus subtilis | 62.5 µg/ml | nih.gov |

| N-aryl carbazole derivatives (8c–l and 9c–k) | Various bacterial strains | 0.5 to 16 µg/ml | mdpi.com |

| Compound 8f | MRSA CCARM 3167, S. aureus RN4220, E. coli 1924 | 0.5 or 1 µg/ml | mdpi.com |

| Compound 9d | MRSA CCARM 3167, S. aureus RN4220, E. coli 1924 | 0.5 or 1 µg/ml | mdpi.com |

| Imidazole-carbazole derivatives | S. aureus, B. subtilis, E. coli, MRSA, etc. | 1–8 µg/mL | nih.gov |

Antifungal Efficacy Studies

The investigation into this compound derivatives has also extended to their potential as antifungal agents. These compounds have demonstrated notable efficacy against various fungal pathogens, with Candida albicans being a primary target in many studies. The fungicidal activity of these derivatives is a significant area of interest for the development of new antimycotic drugs eurekaselect.com.

Several synthesized series of novel carbazole derivatives have exhibited potent inhibitory activities against fungal strains, with MICs often in the low microgram per milliliter range. For example, derivatives containing an aminoguanidine or dihydrotriazine moiety showed antifungal activity against Candida albicans with MICs ranging from 1 to 32 µg/ml mdpi.com. The introduction of a 1,2,4-triazole (B32235) moiety into the carbazole structure has been shown to increase antifungal activity against C. albicans, with MIC values of 2–4 µg/mL nih.gov.

Furthermore, some N-alkylated 3,6-dihalogenocarbazoles have been identified as potent fungicidal compounds against both C. albicans and the emerging pathogen Candida glabrata, with minimal fungicidal concentrations (MFC) between 8.5 and 25 µM eurekaselect.com. Certain carbazole derivatives have also shown activity against Candida biofilms, which are notoriously difficult to treat eurekaselect.com.

Table 2: Antifungal Activity of Selected Carbazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity (MIC/MFC) | Reference |

| N-aryl carbazole derivatives (8c–l and 9c–k) | Candida albicans 7535 | 1 to 32 µg/ml (MIC) | mdpi.com |

| 1,2,4-Triazole-carbazole derivatives | Candida albicans | 2–4 µg/mL (MIC) | nih.gov |

| N-alkylated 3,6-dihalogenocarbazoles | C. albicans, C. glabrata | 8.5 and 25 µM (MFC) | eurekaselect.com |

| Pyrimidine (B1678525) and Pyrazole carbazoles | C. albicans, A. fumigatus | 8.7 to 10.8 µg/mL (MIC) | nih.gov |

Antitubercular Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents, and carbazole derivatives have emerged as a promising scaffold in this area nih.gov. A number of studies have evaluated these compounds for their ability to inhibit the growth of M. tuberculosis.

A series of 49 oxygenated tricyclic carbazole derivatives were tested for their inhibitory activity against M. tuberculosis, with twelve compounds showing significant anti-TB activity ucl.ac.uk. The most potent of these, including the natural alkaloids clauszoline-M, murrayaline-C, and carbalexin-C, as well as a synthetic derivative, exhibited MIC90 values ranging from 1.5 to 3.7 μM ucl.ac.uk. Importantly, these active compounds showed virtually no toxicity to a mammalian cell line at concentrations up to 50 μM, indicating a favorable selectivity profile ucl.ac.uk.

Synthetic efforts have focused on optimizing the carbazole structure for improved antimycobacterial potency. For instance, carprofen, a non-steroidal anti-inflammatory drug with a carbazole core, and its analogues have been investigated for their activity against M. tuberculosis nih.gov. Structure-activity relationship (SAR) studies have indicated that substitutions at the C-3 position of the carbazole ring are often beneficial for antimycobacterial potency nih.gov.

Anticancer Activity Research

Carbazole and its derivatives have been a focal point of anticancer drug discovery for over four decades, owing to their ability to interact with various biological targets involved in cancer progression rsc.org. Research has primarily focused on their cytotoxic and antiproliferative effects on a wide array of human tumor cell lines.

In Vitro Antiproliferative and Cytotoxic Activity against Human Tumor Cell Lines

Numerous studies have demonstrated the potent in vitro anticancer activity of this compound derivatives against various human cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce cytotoxicity in cell lines derived from lung, colon, breast, bone, and brain cancers, among others nih.gov.

For example, a novel synthesized carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), was shown to induce cytotoxicity in A549 lung cancer cells ijpsjournal.com. Palindromic carbazole derivatives have also demonstrated high antiproliferative efficacy against a panel of five human cancer cell lines, with some compounds exhibiting IC50 values below 1 µM nih.gov. Another study found that certain carbazole derivatives containing oxadiazole moieties had a stronger antiproliferative effect against HepG2 (liver), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with IC50 values as low as 6.44 µM.

The cytotoxic effects are often mediated through the induction of apoptosis. For instance, ECAP was found to induce p53-mediated apoptosis in lung cancer cells by up-regulating reactive oxygen species (ROS) production, leading to DNA damage and activation of caspases ijpsjournal.com. Other derivatives have been shown to inhibit topoisomerase II, an essential enzyme for DNA replication, leading to cell cycle arrest and apoptosis nih.gov.

Table 3: In Vitro Anticancer Activity of Selected Carbazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |

| Palindromic carbazole 27a | A549, HCT-116, MCF-7, U-2 OS, U-87 MG | < 1 µM | nih.gov |

| Palindromic carbazole 36a | HCT-116 | 0.48 ± 0.06 µM | nih.gov |

| Carbazole derivative 14a | 7901 (gastric), A875 (melanoma) | 11.8 ± 1.26 µM, 9.77 ± 8.32 µM | |

| Oxadiazole-carbazole 10 | MCF-7 (breast) | 6.44 µM | |

| Isoxazolocarbazole 26 | HeLa (cervical) | 0.37 µM | |

| Carbazole sulfonamide 7 and 15 | Five different cancer cell lines | 0.81-31.19 nM |

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents. For carbazole derivatives, SAR studies have provided valuable insights into the structural features that govern their cytotoxic and antiproliferative activities rsc.org.

Modifications at various positions of the carbazole ring system, including the nitrogen atom (N-9) and positions C-3 and C-6, have been extensively explored. The introduction of different functional groups can significantly impact the compound's ability to interact with biological targets like DNA and various enzymes. For instance, the presence of a dithiocarbamate (B8719985) group in certain carbazole derivatives was found to be important for their activity against C6 glioma cells.

In a series of carbazole sulfonamide derivatives, specific substitutions led to compounds with potent antiproliferative activity in the nanomolar range against multiple cancer cell lines, including multidrug-resistant ones. These studies revealed that the compounds bind to the colchicine (B1669291) site in tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and apoptosis. The flexibility of the molecule can also play a role; in one study, carbazole derivatives with higher molecular flexibility demonstrated better inhibitory activity. These SAR studies are instrumental in guiding the optimization of lead compounds to develop next-generation carbazole-based anticancer drugs rsc.org.

Anti-inflammatory Properties of Carbazole-Acetic Acid Analogs

Carbazole derivatives are recognized for their significant anti-inflammatory potential. niscpr.res.innih.gov The structural framework of carbazole is present in Carprofen, a non-steroidal anti-inflammatory drug (NSAID), underscoring the therapeutic relevance of this chemical class in managing inflammation. nih.gov

Research into novel synthetic carbazole derivatives has often employed the carrageenan-induced rat paw edema model to evaluate anti-inflammatory effects. niscpr.res.in This standard screening method allows for the quantification of a compound's ability to reduce acute inflammation. In such studies, newly synthesized carbazole compounds have demonstrated potent activity, with some analogs showing efficacy comparable to or greater than the standard drug, diclofenac (B195802) sodium. niscpr.res.in The anti-inflammatory action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). niscpr.res.in The substitution pattern on the carbazole ring plays a crucial role, with the presence of certain electron-releasing groups reported to enhance the anti-inflammatory potency. niscpr.res.in These findings suggest that the carbazole-acetic acid scaffold is a promising template for the development of new anti-inflammatory agents. niscpr.res.in

Antioxidant Activity Evaluation

The antioxidant properties of carbazole-acetic acid analogs are a significant area of investigation, as oxidative stress is implicated in numerous pathological conditions. The evaluation of this activity is commonly performed using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netechemcom.com These tests measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net

The antioxidant capacity of carbazole derivatives is highly dependent on their molecular structure. Studies have shown that while some derivatives exhibit weak to moderate activity, others display potent radical scavenging properties. nih.gov For instance, the introduction of aminophenol groups or specific halogenation patterns can enhance the radical scavenging activity of the carbazole nucleus. researchgate.netresearchgate.net The mechanism of action can also be influenced by the reaction environment, with some amine-type carbazole derivatives showing accelerated reaction rates in the presence of acetic acid, suggesting a sequential proton loss electron transfer (SPLET) mechanism for scavenging DPPH radicals. researchgate.net

| Compound Type | Assay | Result (IC50/TEAC) | Reference Compound |

|---|---|---|---|

| Phenoxazine (Carbazole Analog) | DPPH | High TEAC Value | Trolox |

| Phenothiazine (Carbazole Analog) | ABTS | High TEAC Value | Trolox |

| Ortho-acetyl oxime derivative of (E)-2,3-dihydro-1H-carbazol-4-(9H)-one | CUPRAC | High Activity | Not Specified |

Other Noteworthy Biological Activities

The carbazole scaffold is integral to many compounds demonstrating significant antiviral activity, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govunical.it Research has identified several carbazole derivatives with potent inhibitory effects on viral replication. nih.gov

For instance, certain N-alkyl-pyrido[4,3-c]carbazoles have shown remarkable inhibition of HIV replication in lymphocyte cell lines. nih.gov The substitution pattern on the carbazole ring is critical for activity; a study on chloro-1,4-dimethyl-9H-carbazoles found that a nitro-derivative possessed the most promising anti-HIV profile, indicating that the position of chlorine atoms and the presence of electron-withdrawing groups can significantly enhance potency. nih.govnih.gov Similarly, specific arylthiourea-carbazole derivatives have exhibited high inhibitory activity against HCV, particularly genotype 1b. nih.gov

| Compound | Virus | Activity (EC50/IC50) |

|---|---|---|

| 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole | HIV | 0.0054 µg/mL |

| O-methylmukonal | HIV-1 | 12 µM |

| 3-formyl-2,7-dimethoxycarbazole | HIV-1 | 29.1 µM |

| 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole | HIV-1 (NL4.3 X4) | 1.4 µM |

| Arylthiourea-carbazole derivative | HCV (genotype 1b) | 0.031 µM |

Carbazole derivatives have emerged as promising candidates for the management of diabetes. nih.gov Their mechanism of action often involves the inhibition of key carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase. researchgate.netnih.gov By inhibiting these enzymes, the rate of complex carbohydrate breakdown is reduced, leading to lower postprandial blood glucose levels. nih.gov

A series of synthesized carbazole-1,2,4-triazole-thione derivatives demonstrated potent inhibitory activity against α-amylase, with several compounds showing potencies in the nanomolar range, exceeding that of the commercial antidiabetic drug, acarbose. researchgate.net The structure-activity relationship studies revealed that the integration of the 1,2,4-triazole-3-thione ring with the carbazole moiety was crucial for this enhanced inhibitory activity. researchgate.net

| Compound Series | Enzyme | Potency (Representative IC50 Values) | Reference Compound (Acarbose IC50) |

|---|---|---|---|

| Carbazole-1,2,4-triazole-thione derivatives (e.g., C5f, C5o, C5r) | α-Amylase | 0.53 - 0.97 µM | 5.31 µM |

| α-Glucosidase | 11.03 - 13.76 µM | 130.45 µM |

The carbazole structure is a key component of several established beta-adrenergic receptor antagonists (β-blockers), such as carvedilol. nih.gov These drugs are critical in the management of cardiovascular diseases. The inhibition of β-adrenergic receptors, particularly the β1 subtype in the heart, is beneficial for conditions like myocardial hypertrophy and ischemia. Research has explored simplified carbazole analogs and related indole (B1671886) derivatives for their potential as β1-blocking agents. Studies using cardiomyocyte cell lines have shown that certain derivatives can effectively counteract isoproterenol-induced cardiac hypertrophy, indicating their potential as potent β-blockers. nih.gov

The immunomodulatory effects of carbazole derivatives represent an emerging area of research. While the specific potentiation of immunostimulants like interferon-gamma is not extensively documented, studies have shown that carbazole compounds can interact with the immune system. For example, a carbazole derivative isolated from the plant Angophora costata was found to be a remarkable inhibitor of T-cell proliferation, with a half-maximal inhibitory concentration (IC50) of 0.7±0.03 μg/mL. researchgate.net This finding points towards an immunosuppressive or immunomodulatory role rather than a direct immunostimulant potentiation. Such activity is beneficial in managing various inflammatory conditions where suppression of the immune system is desired. researchgate.net Further research is needed to fully elucidate the complex interactions between carbazole-acetic acid derivatives and immune signaling pathways, including their potential effects on interferon-gamma production and activity.

Mechanistic Investigations of Biological Action

Molecular Mechanisms of Antimicrobial Action

The antimicrobial efficacy of carbazole (B46965) derivatives is attributed to a multi-targeted approach, primarily involving the disruption of the bacterial cell membrane and interaction with bacterial DNA.

Membrane Permeability

A primary mechanism of antimicrobial action for many carbazole derivatives is the disruption of bacterial cell membranes. These compounds can compromise the integrity of the cell membrane, leading to increased permeability. mdpi.comnih.gov For instance, studies on 4-(4-(benzylamino)butoxy)-9H-carbazole revealed that it causes a significant increase in the permeability of the cellular membrane in both Gram-positive and Gram-negative bacteria. mdpi.com This effect was confirmed through dual staining with Syto9 and propidium (B1200493) iodide, where a higher percentage of cells treated with the carbazole derivative were stained with propidium iodide, indicating membrane damage. mdpi.com Some carbazole amphiphiles are designed to mimic antimicrobial peptides and have been shown to directly destroy bacterial cell membranes, resulting in rapid bactericidal effects. nih.gov This disruption of the membrane leads to the leakage of intracellular components and ultimately, cell death.

DNA Interaction

Carbazole derivatives also exhibit antimicrobial activity by interacting with bacterial DNA, a critical target for antimicrobial agents. nih.gov These compounds, often possessing a large π-conjugated system, can bind to DNA through several non-covalent modes, including intercalation between base pairs, minor groove binding, or electrostatic interactions. nih.gov For example, the isopropanol-conjugated carbazole azole, 3,6-dichlorocarbazolyl triazole (compound 3f), has been shown to bind with DNA from Enterococcus faecalis in an intercalative manner. nih.gov This interaction forms a compound-DNA complex that can block DNA replication and other essential cellular processes, leading to bacterial death. nih.gov Molecular docking studies further suggest that these derivatives can bind to enzymes crucial for DNA replication, such as DNA gyrase, through noncovalent interactions. nih.gov Two peptide-carbazole conjugates, CTAT and CNLS, were also found to interact with ctDNA via a minor groove binding mechanism, disrupting DNA integrity and contributing to their antimicrobial effects. nih.gov

| Compound Type | Mechanism | Observed Effect | References |

|---|---|---|---|

| Carbazole Amphiphiles | Membrane Disruption | Direct destruction of bacterial cell membranes, leading to rapid bactericidal action. | nih.gov |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | Increased Membrane Permeability | Damaged membranes in ~91% of P. aeruginosa cells at a concentration of 40 µg/mL. | mdpi.com |

| Isopropanol-conjugated carbazole azoles | DNA Intercalation | Forms a complex with bacterial DNA, which may block replication. | nih.gov |

| Peptide-carbazole conjugates (CTAT, CNLS) | DNA Minor Groove Binding | Binds to the minor groove of DNA, disrupting its structure and function. | nih.gov |

Cellular and Molecular Mechanisms of Anticancer Action

The anticancer properties of carbazole derivatives are multifaceted, involving the disruption of the cytoskeleton, induction of cell cycle arrest and apoptosis, and inhibition of key enzymes involved in DNA replication and maintenance. nih.govresearchgate.net

Tubulin Polymerization Inhibition

A significant number of carbazole compounds exert their anticancer effects by targeting tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By inhibiting the polymerization of tubulin, these agents disrupt the formation and dynamics of the mitotic spindle, which is a key mechanism for many anticancer drugs. nih.govresearchgate.net This interference with microtubule dynamics leads to a halt in the cell division process.

Cell Cycle Arrest

The disruption of microtubule function by carbazole derivatives typically leads to cell cycle arrest, most commonly in the G2/M phase. researchgate.netmdpi.comfrontiersin.org For example, pyranocarbazole derivatives have been shown to induce a significant accumulation of cells in the G2/M phase of the cell cycle in MDA-MB-231 breast cancer cells. researchgate.net This arrest prevents the cells from proceeding through mitosis. researchgate.net In some cancer cell lines, such as A549 and MCF-7, certain carbazole derivatives have been observed to cause cell cycle arrest in the G0/G1 phase. nih.govresearchgate.net The specific phase of arrest can depend on the unique genetic profile of the cancer cells and the structure of the carbazole compound. nih.govresearchgate.net This cell cycle blockade is a critical step that often precedes the induction of programmed cell death.

| Compound/Derivative | Cancer Cell Line | Phase of Arrest | References |

|---|---|---|---|

| Pyranocarbazole derivatives | MDA-MB-231 (Breast) | G2/M | researchgate.net |

| Symmetrically substituted carbazoles | A549 (Lung), MCF-7 (Breast) | G0/G1 | nih.govresearchgate.net |

| Symmetrically substituted carbazoles | U-2 OS (Bone) | G2/M | nih.govresearchgate.net |

| Chalcone derivative 1C | A2780 (Ovarian) | G2/M | mdpi.com |

Apoptosis

Following cell cycle arrest, carbazole derivatives can trigger apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This is a key outcome of their anticancer activity. The induction of apoptosis can occur through various signaling pathways. One common mechanism is the mitochondria-dependent (intrinsic) pathway, which involves the collapse of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of enzymes called caspases, such as caspase-3 and caspase-9. researchgate.netresearchgate.net For instance, the synthetic carbazole LCY-2-CHO was shown to induce apoptosis in THP-1 leukemia cells through Bid cleavage, loss of mitochondrial transmembrane potential, and activation of caspase-3. researchgate.net Symmetrically substituted carbazole derivatives have also been found to activate effector caspases-3/7, leading to DNA fragmentation and apoptosis in lung and colon cancer cells. nih.govresearchgate.net

Topo I Inhibition

Certain carbazole derivatives function as inhibitors of topoisomerase I (Topo I), an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating temporary single-strand breaks. nih.gov By inhibiting Topo I, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately, cell death. nih.gov For example, specific 5,8-dimethyl-9H-carbazole derivatives have been identified as selective inhibitors of human topoisomerase I, which contributes to their ability to trigger apoptosis in cancer cells. nih.gov

DNA Intercalation

The planar structure of the carbazole ring system allows some of its derivatives to act as DNA intercalating agents. nih.govijabbr.com Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. ijabbr.com This process can distort the structure of the DNA, interfering with crucial cellular processes like DNA replication and transcription, and can also inhibit the function of DNA-related enzymes such as topoisomerases. nih.govijabbr.com The natural alkaloid ellipticine, which contains a carbazole nucleus, is a well-known DNA intercalator. nih.govwikipedia.org However, it is important to note that not all anticancer carbazoles act via this mechanism; some derivatives have been shown to be non-intercalating topoisomerase inhibitors, suggesting they inhibit the enzyme without directly binding to the DNA. nih.govresearchgate.net

Photodegradation Mechanisms of Carbazole-Acetic Acid Compounds

The environmental fate of carbazole compounds is influenced by their susceptibility to photodegradation when exposed to sunlight. Studies on polyhalogenated carbazoles (PHCZs) in hexane (B92381) solution under natural sunlight have provided insights into these mechanisms. nih.govresearchgate.net

The primary photodegradation process for brominated and mixed halogenated carbazoles is stepwise reductive dehalogenation. nih.govresearchgate.net This process involves the removal of halogen atoms (bromine or chlorine) from the carbazole structure. It has been estimated that dehalogenation can account for approximately 20% to 51% of the total degradation of the parent PHCZs. nih.gov

Furthermore, laser flash photolysis studies of carbazole in solution have revealed that upon photoexcitation, a key mechanistic step is the formation of a carbazole radical cation. nih.govresearchgate.net This highly reactive intermediate can then undergo deprotonation to form a carbazolyl radical. nih.gov These radical-driven processes are fundamental to the subsequent reactions that lead to the breakdown of the carbazole structure. nih.govresearchgate.net Research on benzoyl-carbazoles has also shown that they can undergo photochemical processes like the photo-Fries rearrangement, which results in the formation of other carbazole products. rsc.org While specific data on carbazole-1-acetic acid is limited, these general mechanisms for carbazole derivatives suggest that it would likely undergo similar radical-initiated degradation pathways upon exposure to sunlight.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of carbazole-based molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for this purpose.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For carbazole (B46965) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to scrutinize optoelectronic and structural characteristics. jnsam.comsemanticscholar.org These calculations can reveal parameters like bond angles and dipole moments, which are crucial for understanding the molecule's stability and interactions. jnsam.com For instance, studies on carbazole-based dyes have used DFT to design and analyze structures for applications in dye-sensitized solar cells (DSSCs). jnsam.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This method is particularly valuable for predicting UV-Vis absorption spectra and understanding electronic transitions. jnsam.comrsc.org By simulating how a molecule absorbs light, TD-DFT helps in the design of materials for optoelectronic applications. acs.org The accuracy of TD-DFT allows for the computational prediction of photophysical behaviors, which can then be compared with experimental results. rsc.orguc.pt

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Transfer)

Molecular orbital analysis provides deep insights into the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap) , is a critical parameter. A small energy gap generally signifies high chemical reactivity and instability, making the compound more polarizable and a better candidate for various applications. irjweb.comnih.gov Conversely, a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. irjweb.com This gap is instrumental in determining molecular electrical transport properties and is often calculated using methods like DFT with the B3LYP functional. nih.gov

Intramolecular Charge Transfer (ICT) is another key phenomenon revealed by molecular orbital analysis. In many carbazole derivatives, the distribution of the HOMO and LUMO orbitals indicates the potential for charge transfer from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. researchgate.net This property is crucial for applications in nonlinear optics and as fluorescent probes. For example, in certain carbazole-based dyes, a broad absorption band in the visible spectrum is attributed to ICT from a donor moiety to an acceptor moiety within the same molecule. researchgate.net

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Context |

|---|---|---|---|---|

| Carbazole-Benzothiadiazole Copolymer (PCDTBTDI-DMO) | -5.5 (approx.) | -3.42 (approx.) | 1.76 | Designed for solar cell applications. researchgate.net |

| Imidazole (B134444) Derivative (1A) | -6.2967 | -1.8096 | 4.4871 | High gap indicates kinetic stability. irjweb.com |

| Bipolar Carbazole Fluorophore (CBZ-OXA-IV) | Not Specified | Not Specified | 3.01 | Experimentally measured optical band gap for a blue fluorescent dye. nih.gov |

In Silico Bioevaluation and Molecular Docking

In silico methods, particularly molecular docking, are essential for predicting the biological activity of compounds by simulating their interaction with macromolecular targets like proteins and enzymes. This approach is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action.

Molecular docking predicts the preferred orientation of a ligand (like a carbazole derivative) when bound to a receptor to form a stable complex. The results are often expressed as a binding energy or docking score, where a lower score typically indicates a more stable interaction. This technique helps identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. biointerfaceresearch.com

Studies on various carbazole derivatives have used molecular docking to evaluate their potential as:

Anticancer Agents: Docking has been used to predict the binding affinity of carbazole compounds to cancer-related protein targets. nih.gov

Enzyme Inhibitors: In silico analysis helps in understanding how carbazole-based molecules might inhibit enzymes like α-glucosidase, urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). mdpi.comnih.gov For instance, docking studies have elucidated the binding modes of potent inhibitors within the active sites of these enzymes, correlating well with in vitro experimental results. nih.gov

These computational predictions guide the synthesis and further biological evaluation of the most promising compounds. nih.govmdpi.com

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Pyrazoline–Thiazole Hybrids | α-Glucosidase & Urease | Identified potent dual inhibitors and their binding interactions. mdpi.com | mdpi.com |

| Benzimidazole-Oxazole Analogues | AChE & BuChE | Active analogues showed well-fitting binding modes with varying affinities. nih.gov | nih.gov |

| Carbazole Derivatives | Anticancer Targets | In-silico docking computations were used to support antiproliferative activity findings. nih.gov | nih.gov |

Prediction of Photophysical and Electrochemical Properties

Computational methods are invaluable for predicting the photophysical (light-absorbing and emitting) and electrochemical (redox) properties of carbazole compounds, guiding the development of materials for organic electronics.

Photophysical Properties: As mentioned, TD-DFT is a primary tool for predicting UV-Vis absorption and fluorescence spectra. jnsam.commdpi.com Calculations can determine the maximum absorption and emission wavelengths (λmax) and Stokes' shift, which is the difference between the maximums of absorption and emission spectra. A large Stokes' shift is often desirable for fluorescent markers. mdpi.com Theoretical studies have shown how substitutions on the carbazole ring can tune these properties for specific applications, such as organic light-emitting diodes (OLEDs). mdpi.com

Electrochemical Properties: The redox behavior of carbazole derivatives can be predicted computationally. DFT calculations of HOMO and LUMO energy levels can be correlated with the molecule's ionization potential and electron affinity, respectively. These values are crucial for assessing the suitability of a material for use in electronic devices, as they relate to the ease of hole and electron injection and transport. researchgate.net For example, the oxidation potential, which relates to the energy required to remove an electron, can be investigated through both computational models and experimental techniques like cyclic voltammetry. acs.orgnih.gov

Applications in Advanced Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Perovskite Light-Emitting Diodes (PeLEDs)

Carbazole (B46965) derivatives are integral to the advancement of high-efficiency Organic Light-Emitting Diodes (OLEDs) and Perovskite Light-Emitting Diodes (PeLEDs), where they primarily serve as host materials for phosphorescent emitters or as interface modifiers. researchgate.netepa.gov The carbazole unit's high triplet energy and excellent hole-transporting properties are key to these functions. researchgate.net

Derivatives featuring diallyl substitutions on the carbazole core have proven effective as host materials for high-efficiency phosphorescent OLEDs across the blue, green, and red spectrums. researchgate.net In the realm of PeLEDs, interface engineering using carbazole-based compounds with acidic functional groups has led to significant performance enhancements. For instance, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz), a compound structurally related to carbazole-acetic acid, has been successfully employed as an anode modification layer in perovskite quantum dot light-emitting diodes (QLEDs). jnsam.comacs.org Compared to devices using conventional polymer-based hole-transport layers, those modified with 2PACz demonstrated a more than seven-fold increase in brightness, reaching up to 373,000 cd/m². jnsam.comacs.org This improvement is attributed to reduced luminescence quenching at the device interfaces. jnsam.com

Table 1: Performance Enhancement in PeLEDs using Carbazole-Based Interface Modifiers This table is interactive. Click on the headers to sort the data.

| Device Type | Carbazole Compound Used | Role | Key Performance Improvement | Reference |

|---|---|---|---|---|

| Perovskite Quantum Dot LED (QLED) | [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) | Anode Modification Layer | >7-fold increase in brightness (up to 373,000 cd/m²) | jnsam.comacs.org |

Photovoltaic Devices (Organic Solar Cells, Dye-Sensitized Solar Cells, Perovskite Solar Cells)

In the field of photovoltaics, carbazole-based molecules, particularly those functionalized with acetic acid, play critical roles as sensitizers in Dye-Sensitized Solar Cells (DSSCs) and as hole-transport materials (HTMs) in Perovskite Solar Cells (PSCs) and Organic Solar Cells (OSCs). mdpi.comurl.edu

Carbazole derivatives are widely used as the electron-donating component in metal-free organic sensitizers for DSSCs. researchgate.net These sensitizers typically follow a Donor-π-Acceptor (D-π-A) architecture. url.edu In this design, the electron-rich carbazole unit serves as the donor, a conjugated spacer acts as the π-bridge, and an electron-withdrawing group that also anchors the dye to the semiconductor surface (commonly titanium dioxide, TiO₂) functions as the acceptor. mdpi.comurl.edu